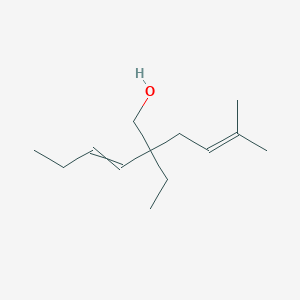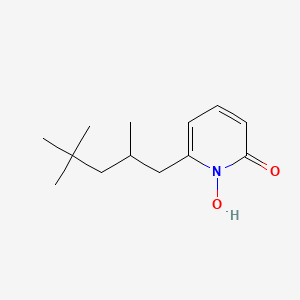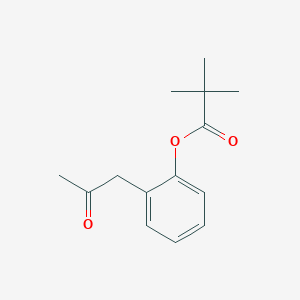
2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C14H18O3. It is characterized by the presence of a phenyl group substituted with a 2-oxopropyl group and a 2,2-dimethylpropanoate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate typically involves the esterification of 2-(2-oxopropyl)phenol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Benzylic ketones or carboxylic acids.
Reduction: Benzylic alcohols.
Substitution: Halogenated benzylic compounds.
Aplicaciones Científicas De Investigación
2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. The phenyl ring provides aromatic stabilization, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxopropyl)phenol: Lacks the ester group, making it less reactive in esterification reactions.
2,2-Dimethylpropanoic acid: Lacks the phenyl and oxopropyl groups, limiting its applications in aromatic chemistry.
Uniqueness
2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate is unique due to its combination of a phenyl ring, a ketone group, and an ester group. This combination allows for diverse reactivity and applications in various fields of research and industry.
Propiedades
Número CAS |
86358-84-1 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
[2-(2-oxopropyl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-10(15)9-11-7-5-6-8-12(11)17-13(16)14(2,3)4/h5-8H,9H2,1-4H3 |
Clave InChI |
MBQHOVSIXGPENT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=CC=C1OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

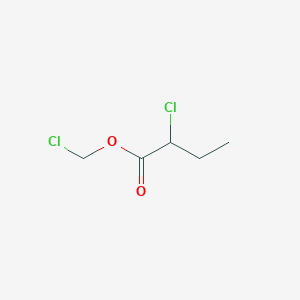
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
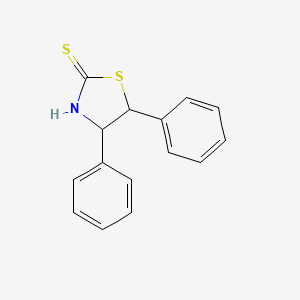
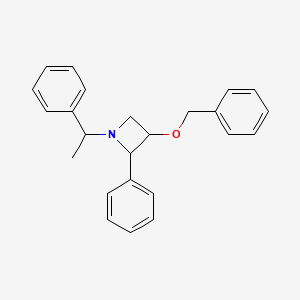
![(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid](/img/structure/B14412489.png)
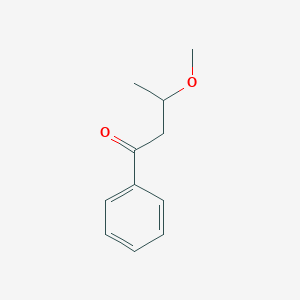
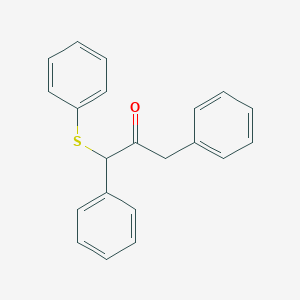
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
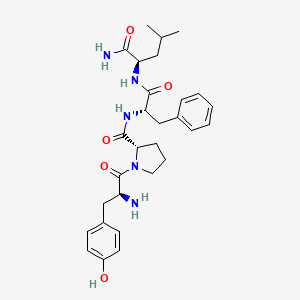
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)
